3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
3-Hydroxy-4,7,7-trimethylbicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows for selective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-one: Known for its use in organic synthesis and as a precursor for other bicyclic compounds.
4,7,7-Trimethyl-3-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid: Utilized in the synthesis of various organic compounds.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide stands out due to its combination of hydroxyl and carboxamide groups, which provide unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h7,13H,4-6H2,1-3H3,(H2,12,14) |
InChI Key |
ROGJDKWYZOCHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)N)C)C |
Origin of Product |
United States |
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